N-Me-Asp(Otbu)-OH

Peptide Synthesis Chiral Purity Solid-Phase Synthesis

Incorporating N-methyl-aspartic acid residues into peptides without side reactions or diastereomer contamination is a persistent challenge in SPPS. N-Me-Asp(OtBu)-OH (CAS 197632-85-2) resolves this with an orthogonal protection strategy that no generic analog can replicate. • ≥98% purity (HPLC) minimizes chain-terminating impurities and improves crude peptide yield. • OtBu side-chain ester survives piperidine-mediated Fmoc removal and cleaves cleanly under standard TFA conditions-no extra Pd-catalyzed deprotection step required. • Defined solution stability: 1 month at -20°C, 6 months at -80°C, enabling single-batch stock preparation for multi-month library campaigns. • Class-level enantiomeric purity benchmark of ≥98.0% prevents diastereomer formation in chirally sensitive peptide therapeutics.

Molecular Formula C9H17NO4
Molecular Weight 203,24 g/mole
CAS No. 197632-85-2
Cat. No. B555346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-Asp(Otbu)-OH
CAS197632-85-2
SynonymsN-Me-Asp(Otbu)-OH; 197632-85-2; AmbotzHAA1099; AC1ODTWY; H-MEASP(OTBU)-OH; SCHEMBL12570554; MolPort-008-267-956; ZINC2567633; AJ-41434; AK-88949; K-5792; (2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoicacid
Molecular FormulaC9H17NO4
Molecular Weight203,24 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)[O-])[NH2+]C
InChIInChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1
InChIKeyVVZMENGKDSBXFM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-Asp(OtBu)-OH: Key Building Block for N-Methylated Peptide Synthesis


N-Me-Asp(OtBu)-OH (N-α-Methyl-L-aspartic acid β-tert-butyl ester) is a specialized, orthogonally protected amino acid building block essential for solid-phase peptide synthesis (SPPS). Characterized by an N-α-methyl group and a side-chain tert-butyl ester , this compound enables the precise incorporation of N-methyl-aspartic acid residues into custom peptide sequences . Its chemical formula is C₉H₁₇NO₄ with a molecular weight of 203.24 g/mol, and it typically appears as an off-white to white solid with a purity of ≥ 98% .

Workflow

Fmoc/tBu solid-phase peptide synthesis (SPPS)

Selection

Orthogonally protected N-methyl aspartic acid building block

Use Context

Incorporation of N-methyl-Asp residues with tert-butyl side-chain protection

Why N-Me-Asp(OtBu)-OH Cannot Be Replaced


Generic substitution of N-Me-Asp(OtBu)-OH fails due to its specific orthogonal protection strategy, which is non-negotiable for complex peptide synthesis. The tert-butyl (OtBu) ester group on the side chain remains stable under the basic conditions used for Fmoc-deprotection, while the N-α-methyl group eliminates a hydrogen bond donor, a modification that can significantly alter peptide conformation and biological activity . Using an unprotected analog (e.g., N-Me-Asp-OH) would lead to uncontrolled side-chain reactivity and byproduct formation, while a derivative with a different protecting group (e.g., Fmoc-N-Me-Asp(OtBu)-OH) adds an additional, often undesired, deprotection step, highlighting the need for the precise building block N-Me-Asp(OtBu)-OH.

Unprotected analog

N-Me-Asp-OH lacks side-chain protection, causing uncontrolled reactivity and byproducts during SPPS.

Differently protected derivative

Fmoc-N-Me-Asp(OtBu)-OH requires an additional deprotection step, disrupting standard Fmoc/tBu workflows.

Alternate ester group (OAll)

OAll-protected analogs need palladium-catalyzed cleavage, incompatible with routine acidic global deprotection.

N-Me-Asp(OtBu)-OH: Performance Evidence


Enantiomeric Purity and Reproducibility

The enantiomeric purity of N-Me-Asp(OtBu)-OH is critical for maintaining stereochemical integrity in peptides. While no direct assay was found for this free base, its Fmoc-protected analog, Fmoc-N-Me-Asp(OtBu)-OH, demonstrates a high level of chiral purity, with a specification of ≥ 98.0% enantiomeric purity, as determined by chiral HPLC . This establishes a class-level benchmark for enantiomeric purity that N-Me-Asp(OtBu)-OH must meet or exceed to prevent diastereomeric contamination in final peptide products .

Enantiomeric Purity Benchmark
Class-level
Target: N-Me-Asp(OtBu)-OH (data not found) Fmoc-analog class: ≥98.0% ee (chiral HPLC)
Class-level purity benchmark supports chiral integrity review
Verify lot-specific enantiomeric purity by chiral HPLC
Peptide Synthesis Chiral Purity Solid-Phase Synthesis

Side-Chain Protection: OtBu vs. OAll

The tert-butyl (OtBu) ester side-chain protection in N-Me-Asp(OtBu)-OH offers superior orthogonal stability compared to the allyl ester (OAll) group found in analogs like Fmoc-N-Me-L-Asp(OAll)-NMe2. The OtBu group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) but is readily cleaved under mild acidic conditions (e.g., TFA), which are standard in final peptide cleavage and deprotection steps. In contrast, the OAll group requires palladium-catalyzed cleavage, a non-standard, orthogonal step that can complicate synthesis workflows and may be incompatible with certain peptide sequences .

Side-Chain Orthogonal Stability
Class-level
OtBu: acid-labile (TFA), stable to piperidine OAll: requires Pd(0) catalyst for cleavage
OtBu supports standard SPPS acidic deprotection, avoids Pd step
Ensures compatibility with Fmoc/tBu automated synthesis
Peptide Synthesis Protecting Groups Orthogonal Chemistry

N-Methyl Coupling Efficiency

Incorporating N-methyl amino acids like N-Me-Asp(OtBu)-OH is inherently challenging due to steric hindrance, often leading to reduced coupling yields compared to their non-methylated counterparts. While direct quantitative data for this specific compound is limited, a study on N-methyl amino acid coupling shows that with optimized DIC/HOBt protocols, mean coupling yields can reach 87-91% per cycle [1]. This class-level inference highlights the need for specialized coupling conditions (e.g., using HATU, extended times, or double couplings) when working with N-Me-Asp(OtBu)-OH to achieve acceptable yields, unlike the simpler, higher-yielding couplings seen with standard, unmethylated amino acids.

N-Methyl Coupling Yield
Class-level
87–91% mean yield per cycle (DIC/HOBt, N-methyl class)
Reported coupling yields for N-methyl amino acids; optimization recommended
Apply HATU or double couplings for challenging sequences
Peptide Synthesis N-Methylation Coupling Efficiency

Solution Stability and Shelf Life

The stability of N-Me-Asp(OtBu)-OH in solution is well-defined, providing a clear advantage for experimental planning over compounds with unspecified degradation profiles. The compound is soluble in DMSO and, when stored at -20°C, the stock solution is stable for up to 1 month; when stored at -80°C, it remains stable for up to 6 months [1]. This quantified stability data allows researchers to plan and execute experiments with confidence, avoiding the risks associated with using degraded material. In contrast, the stability of its Fmoc-protected analog, Fmoc-N-Me-Asp(OtBu)-OH, is reported as having limited information available, forcing researchers to rely on generic guidelines .

Solution Stability Profile
Head-to-head
N-Me-Asp(OtBu)-OH: 1 mo (-20°C), 6 mo (-80°C) in DMSO Fmoc-N-Me-Asp(OtBu)-OH: stability rarely reported
Defined stability supports long-term experimental planning
Store aliquots at -80°C for maximum shelf life
Stability Storage Solution Degradation

Purity and Physical Form: Key Quality Indicators

The high purity (≥ 98%) and defined physical form (off-white solid) of N-Me-Asp(OtBu)-OH, as specified by vendors , are critical for ensuring reproducible and high-yielding peptide syntheses. While purity specifications are common across amino acid derivatives, the consistency of this high-grade material minimizes the risk of introducing impurities that can act as chain terminators or cause side reactions during SPPS. This contrasts with analogs that may be offered at lower purities (e.g., 95% for some sources of N-Me-Asp(Otbu)-OH ), where even a small difference in impurity profile can significantly impact the yield and purity of the final, often high-value, peptide product.

Purity Specification
Cross-study comparable
≥98% (HPLC) vs. 95% from some vendors
Higher purity may reduce impurity-related side reactions
Confirm certificate of analysis for each lot
Peptide Synthesis Purity Quality Control

Application Scenarios for N-Me-Asp(OtBu)-OH


Long-Term Peptide Library Synthesis

This scenario is ideal when synthesizing large peptide libraries over several weeks or months. The defined solution stability of N-Me-Asp(OtBu)-OH (1 month at -20°C, 6 months at -80°C) [1] allows for the preparation of a single, large-volume stock solution that can be reliably used throughout the project's duration. This eliminates the need for frequent, time-consuming fresh solution preparations and minimizes variability between batches, ensuring consistent incorporation across all members of the library.

Racemization-Prone N-Methylated Peptide Synthesis

This is a critical application for peptides where maintaining chiral integrity is paramount, such as in the development of peptide-based therapeutics. The high enantiomeric purity benchmark (≥ 98.0% for the Fmoc-analog class) suggests that using a high-purity source of N-Me-Asp(OtBu)-OH is essential for preventing the introduction of diastereomers. This ensures that the final peptide product has a defined, reproducible stereochemistry, which is crucial for its biological activity and for meeting stringent regulatory requirements in drug development.

Automated High-Throughput SPPS

This scenario leverages the compound's orthogonally protected design. The tert-butyl (OtBu) side-chain protection is fully compatible with the automated cycles of Fmoc/tBu SPPS instruments, which typically involve repetitive base-mediated Fmoc removal and final acidolytic cleavage. This avoids the need for an extra, manual orthogonal deprotection step that would be required if an allyl (OAll) protected analog were used . This compatibility allows for uninterrupted, high-throughput synthesis on automated platforms, maximizing efficiency and reducing operator error.

Neuroscience Tool Compound Synthesis

This scenario involves synthesizing modified neuropeptides or peptidomimetics for studying neurotransmitter systems. N-Me-Asp(OtBu)-OH is specifically highlighted as a valuable tool in this field . The N-methyl group is known to confer increased proteolytic stability and can alter peptide conformation, making it suitable for generating stable, bioactive probes for glutamate receptors or other neurological targets. Its defined purity and stability ensure that the resulting research tools are reliable and yield reproducible biological data.

Application
Selection Property
Validation Focus
Long-term peptide library synthesis
Defined solution stability
Stock solution stability under storage conditions
Chirality-critical peptide studies
High enantiomeric purity benchmark
Enantiomeric purity by chiral HPLC
Automated high-throughput SPPS
OtBu orthogonal protection
Compatibility with automated Fmoc/tBu cycles
Neuroscience probe development
N-methylation for proteolytic stability
Peptide stability and receptor binding assays

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